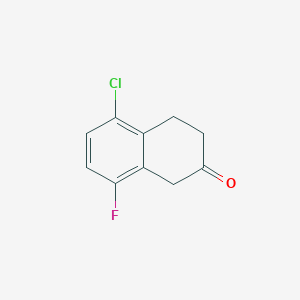
(2,6-Dimethylphenyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dimethylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H18Si. It is characterized by a phenyl ring substituted with two methyl groups at the 2 and 6 positions, and a trimethylsilyl group attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: (2,6-Dimethylphenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylphenylmagnesium bromide with trimethylchlorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Grignard reactions or other organometallic methods. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: (2,6-Dimethylphenyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid).
Major Products Formed:
Oxidation: Formation of corresponding phenols or quinones.
Reduction: Formation of hydrocarbons or alcohols.
Substitution: Formation of halogenated or other substituted phenyl derivatives.
科学研究应用
(2,6-Dimethylphenyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of (2,6-Dimethylphenyl)trimethylsilane involves its ability to act as a hydride donor or radical initiator in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The compound’s molecular targets and pathways depend on the specific reaction and conditions used.
相似化合物的比较
Trimethylsilane: Similar in structure but lacks the phenyl ring.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Phenyltrimethylsilane: Similar structure but without the methyl groups on the phenyl ring.
Uniqueness: (2,6-Dimethylphenyl)trimethylsilane is unique due to the presence of both the trimethylsilyl group and the dimethyl-substituted phenyl ring. This combination imparts specific reactivity and stability, making it valuable in various chemical transformations and applications.
属性
分子式 |
C11H18Si |
|---|---|
分子量 |
178.35 g/mol |
IUPAC 名称 |
(2,6-dimethylphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H18Si/c1-9-7-6-8-10(2)11(9)12(3,4)5/h6-8H,1-5H3 |
InChI 键 |
ZIMAUIBXOZDLCY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methylbenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13679121.png)







![1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13679168.png)



![Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate](/img/structure/B13679185.png)

